molecular formula C10H18O2 B120721 (Z)-8-methylnon-6-enoic acid CAS No. 31467-60-4

(Z)-8-methylnon-6-enoic acid

Cat. No. B120721
CAS RN: 31467-60-4
M. Wt: 170.25 g/mol
InChI Key: OCALSPDXYQHUHA-ALCCZGGFSA-N
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Description

(Z)-8-methylnon-6-enoic acid is a compound related to fatty acids, which are key components in various biological systems and have been the subject of extensive research due to their structural diversity and biological significance. Although the provided papers do not directly discuss (Z)-8-methylnon-6-enoic acid, they do provide insights into the synthesis and structural analysis of similar compounds, which can be extrapolated to understand (Z)-8-methylnon-6-enoic acid.

Synthesis Analysis

The synthesis of structurally related fatty acids has been reported in the literature. For instance, the asymmetric synthesis of a trihydroxyoctadec-6-enoic acid was achieved using a catalytic enantioselective allylic oxidation, which could be a relevant method for synthesizing (Z)-8-methylnon-6-enoic acid with specific stereochemistry . Additionally, the total synthesis of 16-methyl-8(Z)-heptadecenoic acid from commercially available 8-methylnonanoic acid was accomplished in four steps, suggesting a potential pathway for the synthesis of (Z)-8-methylnon-6-enoic acid by modifying the carbon chain length and introducing the appropriate double bond .

Molecular Structure Analysis

The molecular structure of fatty acids and related compounds can be complex, with the presence of double bonds and stereochemistry playing a significant role in their biological function. The structural and aromatic aspects of tautomerism in a related compound were studied using X-ray diffraction and spectroscopic methods, which could be applied to analyze the molecular structure of (Z)-8-methylnon-6-enoic acid .

Chemical Reactions Analysis

The chemical reactions involving fatty acids often include oxidation, reduction, and various transformations of the carbon chain and functional groups. The synthesis of tritiated E- and Z-4-aminobut-2-enoic acids, analogues of GABA, involved catalytic hydrogenation, which could be relevant for modifying the double bond configuration in (Z)-8-methylnon-6-enoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of fatty acids, such as melting point, boiling point, solubility, and chromatographic behavior, are important for their characterization and application. The synthesis of 16-methyl-8(Z)-heptadecenoic acid provided reference values for gas chromatography, which could be useful for the analysis of (Z)-8-methylnon-6-enoic acid .

Scientific Research Applications

1. Biosynthesis Inhibition in Mycobacteria

(Z)-Tetracos-5-enoic acid, a key intermediate related to (Z)-8-methylnon-6-enoic acid, is involved in the biosynthesis of mycobacterial mycolic acids. The methyl ester of its cyclopropene analogue has been shown to act as an inhibitor of mycolic acid biosynthesis, a crucial process in mycobacterial cell envelopes (Hartmann et al., 1994).

2. Antibacterial Activity

Compounds derived from fatty acids such as undec-10-enoic and (Z)-octadec-9-enoic, closely related to (Z)-8-methylnon-6-enoic acid, have shown promising antibacterial activity. These compounds were synthesized into biologically active oxadiazoles and tested against bacteria like E. coli, showcasing their potential in antimicrobial applications (Banday et al., 2010).

3. Synthesis of Enamides

The conversion of (Z)-3-Arylprop-2-enoic acids into enamides through the Curtius procedure highlights a chemical transformation pathway that can be related to the reactivity and applications of similar compounds like (Z)-8-methylnon-6-enoic acid. Enamides have various applications in organic synthesis and medicinal chemistry (Brettle & Mosedale, 1988).

4. Synthesis of Stereoselective Compounds

The stereoselective synthesis of compounds like (Z)-3-methylalk-2-enoic acids, which includes (Z)-8-methylnon-6-enoic acid, is crucial in the production of specific stereochemical configurations. This is important in the synthesis of natural products and pharmaceuticals (Abarbri et al., 1995).

5. Sex Pheromone Synthesis

The synthesis of compounds like 3-methylhept-2(Z)-enoic acid, closely related to (Z)-8-methylnon-6-enoic acid, has been used in the study of sex pheromones in insects. This research contributes to our understanding of insect behavior and can potentially be used in pest control strategies (Pinsker et al., 1999).

properties

IUPAC Name

(Z)-8-methylnon-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3,(H,11,12)/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCALSPDXYQHUHA-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C\CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420772
Record name (Z)-8-methylnon-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-8-methylnon-6-enoic acid

CAS RN

21382-25-2, 31467-60-4
Record name (Z)-8-methylnon-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6Z)-8-methylnon-6-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The obtained 8-methyl-6-nonenoic acid (isomer ratio trans:cis=29:1, 408 mg, 2.40 mmol) was again dissolved in chloroform (10 ml), and a solution of cis-2-aminocyclohexanol (249 mg, 2.16 mmol) in chloroform (5 ml) was added dropwise at room temperature. The reaction mixture was concentrated under reduced pressure, the residue was again dissolved in chloroform (3 ml), and hexane (12 ml) was added dropwise. The reaction mixture was stirred overnight at room temperature, and the precipitated crystals were collected by filtration. Hexane (15 ml) was added to the obtained crystal, and the mixture was washed three times with 10% aqueous citric acid solution (10 ml) and once with saturated brine (10 ml), and dried over anhydrous magnesium sulfate. Magnesium sulfate was removed by filtration, and the filtrate was concentrated under reduced pressure to give trans-8-methyl-6-nonenoic acid (250 mg, 1.47 mmol, purity 98.8%, yield 35.1%).
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
249 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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